molecular formula C19H19NO3 B214675 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

Katalognummer B214675
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: UZISMCOGTBERDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one, also known as TAK-659, is a synthetic compound that belongs to the family of indolone derivatives. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune disorders and hematological malignancies.

Wirkmechanismus

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one selectively binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. Upon activation of BCR or FcR, BTK gets phosphorylated and activates downstream signaling pathways that lead to the activation, proliferation, and survival of B-cells. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one inhibits this activation by blocking the phosphorylation of BTK and downstream signaling pathways.
Biochemical and physiological effects:
3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been shown to have potent and selective inhibitory effects on BTK activity in vitro and in vivo. It has been demonstrated to reduce the activation, proliferation, and survival of B-cells in various preclinical models. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has also been shown to reduce the production of autoantibodies and cytokines that drive the autoimmune response in preclinical models of autoimmune disorders. In addition, 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been shown to have favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, with good oral bioavailability, high plasma exposure, and long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one is its potent and selective inhibition of BTK activity, which makes it a valuable tool for studying the role of BTK in various immune-related processes. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been extensively used in preclinical studies to investigate the mechanisms of B-cell activation, proliferation, and survival, and to evaluate its potential therapeutic applications in various autoimmune disorders and hematological malignancies. However, one of the limitations of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one is its relatively high cost and limited availability, which can pose a challenge for some research groups.

Zukünftige Richtungen

There are several future directions for the research and development of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one. One of the key areas of interest is the clinical evaluation of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one in various autoimmune disorders and hematological malignancies. Several phase I and II clinical trials are currently underway to evaluate the safety, tolerability, and efficacy of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one in patients with B-cell lymphomas, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis. Another area of interest is the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which can overcome the limitations of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one and provide better therapeutic options for patients with autoimmune disorders and hematological malignancies.

Synthesemethoden

The synthesis of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one involves several steps starting from commercially available starting materials. The key step involves the condensation of 2,4,6-trimethylphenylacetic acid with 3-hydroxyindole-2-one in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the intermediate 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one. This intermediate is then subjected to various purification and isolation steps to obtain the final product in high purity.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been extensively studied for its potential therapeutic applications in various autoimmune disorders and hematological malignancies. It has shown promising results in preclinical studies for the treatment of B-cell lymphomas, chronic lymphocytic leukemia, multiple myeloma, and autoimmune disorders such as rheumatoid arthritis, lupus, and Sjogren's syndrome. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one works by selectively inhibiting BTK, which is a key mediator of B-cell receptor and Fc receptor signaling pathways. This inhibition leads to the suppression of B-cell activation, proliferation, and survival, thereby reducing the production of autoantibodies and cytokines that drive the autoimmune response.

Eigenschaften

Produktname

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

Molekularformel

C19H19NO3

Molekulargewicht

309.4 g/mol

IUPAC-Name

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H19NO3/c1-11-8-12(2)17(13(3)9-11)16(21)10-19(23)14-6-4-5-7-15(14)20-18(19)22/h4-9,23H,10H2,1-3H3,(H,20,22)

InChI-Schlüssel

UZISMCOGTBERDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.